

# Application Notes and Protocols: Tracing Central Carbon Metabolism with Glycine-2-<sup>13</sup>C,<sup>15</sup>N

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## Compound of Interest

Compound Name: Glycine-2-<sup>13</sup>C,<sup>15</sup>N

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## Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Glycine, a key node in central carbon metabolism, serves as a precursor for the synthesis of proteins, purines, and glutathione.[2] The dual-labeled isotopologue, **Glycine-2-<sup>13</sup>C,<sup>15</sup>N**, offers a unique tool to simultaneously trace the fate of both the carbon backbone and nitrogen of glycine. This allows for a detailed investigation of one-carbon metabolism, serine biosynthesis, and their contributions to downstream biosynthetic pathways crucial in various physiological and pathological states, including cancer.[2][3]

The 2-carbon of glycine is of particular interest as it is transferred to tetrahydrofolate (THF) by the mitochondrial glycine cleavage system (GCS), forming 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF). This one-carbon unit is a critical building block for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[3] By tracing the <sup>13</sup>C label at the C2 position, researchers can dissect the contribution of glycine to these essential pathways. The concurrent <sup>15</sup>N label allows for the tracking of the glycine nitrogen through transamination and other nitrogen-transfer reactions.

These application notes provide a comprehensive guide to using **Glycine-2-<sup>13</sup>C,<sup>15</sup>N** for studying central carbon metabolism in cell culture, including detailed experimental protocols, data presentation guidelines, and visualizations of key metabolic pathways and workflows.

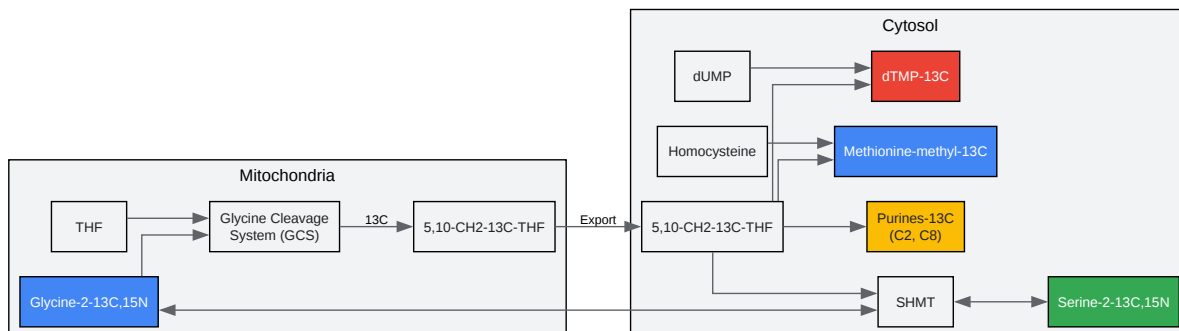
## Key Metabolic Pathways Traced by Glycine-2-<sup>13</sup>C,<sup>15</sup>N

**Glycine-2-<sup>13</sup>C,<sup>15</sup>N** serves as a tracer for several interconnected pathways central to cellular metabolism. The labels from this molecule can be tracked into a variety of downstream metabolites, providing insights into the activity of these pathways.

### One-Carbon Metabolism via the Glycine Cleavage System (GCS)

The primary fate of the 2-carbon of glycine is its entry into one-carbon metabolism through the action of the mitochondrial GCS. This system decarboxylates glycine, transferring the C2 carbon to THF to form 5,10-CH<sub>2</sub>-THF. This one-carbon unit can then be used for:

- **Serine Synthesis:** The <sup>13</sup>C label can be incorporated into serine through the action of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of glycine and 5,10-CH<sub>2</sub>-THF to serine. The resulting serine will be labeled as Serine-2-<sup>13</sup>C,<sup>15</sup>N.
- **Thymidylate (dTMP) Synthesis:** The one-carbon unit from glycine can be used for the synthesis of dTMP from dUMP, a critical step in DNA synthesis. The resulting dTMP will be labeled with <sup>13</sup>C.
- **Purine Synthesis:** The C2 and C8 positions of the purine ring are derived from one-carbon units. Tracing <sup>13</sup>C from **Glycine-2-<sup>13</sup>C,<sup>15</sup>N** into purines can quantify the contribution of glycine to de novo purine synthesis.
- **Methionine Synthesis:** The one-carbon unit can be used to remethylate homocysteine to form methionine, which is a key methyl donor for various methylation reactions.



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Metabolic fate of **Glycine-2-<sup>13</sup>C,<sup>15</sup>N** in one-carbon metabolism.

## Quantitative Data Presentation

Presenting quantitative data in a clear and structured format is crucial for the interpretation of stable isotope tracing experiments. The following tables provide examples of how to summarize isotopic enrichment data.

Table 1: Isotopic Enrichment in Key Metabolites Following [**Glycine-2-<sup>13</sup>C,<sup>15</sup>N**] Tracing in Cell Culture (Hypothetical Data)

Metabolite	Isotopologue	Fractional Enrichment (%)
Serine	M+1 (13C)	15.2 ± 1.8
M+2 (13C, 15N)	25.6 ± 2.5	
Glycine	M+2 (13C, 15N)	98.5 ± 0.5
dTMP	M+1 (13C)	8.9 ± 1.1
Adenosine Monophosphate (AMP)	M+1 (13C)	5.4 ± 0.7
M+2 (2x13C)	2.1 ± 0.3	
Guanosine Monophosphate (GMP)	M+1 (13C)	6.1 ± 0.8
M+2 (2x13C)	2.5 ± 0.4	
Methionine	M+1 (13C)	3.7 ± 0.5

Data are presented as mean ± standard deviation (n=3). Fractional enrichment is corrected for natural abundance.

Table 2: In Vivo Glycine-to-CO<sub>2</sub> Flux in Healthy Adults

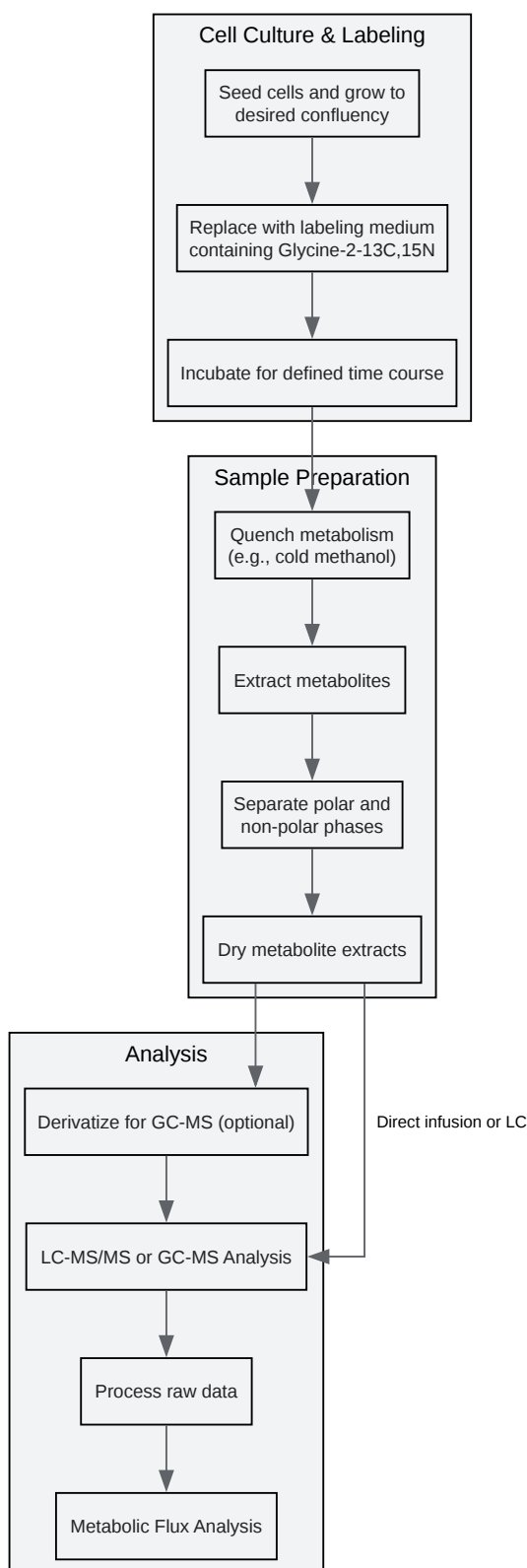
Tracer	Parameter	Value (μmol·h <sup>-1</sup> ·kg <sup>-1</sup> )
[1,2-13C]glycine	Total 13CO <sub>2</sub> production	2.46 ± 0.52
[1-13C]glycine	13CO <sub>2</sub> production from C1	1.62 ± 0.23
Calculated	13CO <sub>2</sub> production from C2	0.84 ± 0.65

Adapted from Lamers et al. (2009). Data represents the rate of CO<sub>2</sub> generation from infused glycine tracers.

## Experimental Protocols

This section provides detailed protocols for a typical cell culture-based stable isotope tracing experiment using **Glycine-2-<sup>13</sup>C,<sup>15</sup>N**.

## Experimental Workflow



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General workflow for a stable isotope tracing experiment.

## Protocol 1: Cell Culture Labeling with Glycine-2-13C,15N

### Materials:

- Cells of interest
- Standard cell culture medium
- Glycine-free cell culture medium
- Dialyzed fetal bovine serum (dFBS)
- **Glycine-2-13C,15N** (Cambridge Isotope Laboratories, Inc. or equivalent)
- Sterile tissue culture plates/flasks
- Phosphate-buffered saline (PBS), ice-cold

### Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluency (typically 70-80%).
- Prepare Labeling Medium:
  - Prepare glycine-free medium supplemented with dFBS. The use of dFBS is recommended to minimize the concentration of unlabeled small molecules from the serum.
  - Dissolve **Glycine-2-13C,15N** in the glycine-free medium to the desired final concentration (e.g., the physiological concentration of glycine).
  - Sterile-filter the final labeling medium.
- Labeling:
  - Aspirate the standard culture medium from the cells.
  - Wash the cells once with pre-warmed, sterile PBS to remove residual unlabeled glycine.

- Add the pre-warmed labeling medium to the cells.
- Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A steady-state labeling is typically achieved after 24-48 hours for many cell lines.
- Harvesting:
  - At each time point, rapidly aspirate the labeling medium.
  - Proceed immediately to the metabolite quenching and extraction protocol.

## Protocol 2: Metabolite Extraction

### Materials:

- Ice-cold 80% methanol (v/v in water)
- Ice-cold water
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C

### Procedure:

- Metabolism Quenching:
  - Place the culture plate on ice.
  - Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
  - Incubate on ice for 5-10 minutes to quench all enzymatic activity.
- Cell Lysis and Collection:

- Scrape the cells from the plate in the methanol solution.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Extraction:
  - Vortex the cell lysate vigorously for 1 minute.
  - Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
- Supernatant Collection:
  - Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.
- Sample Storage:
  - Store the metabolite extracts at -80°C until analysis.

## Protocol 3: Sample Preparation and LC-MS/MS Analysis

### Materials:

- Dried metabolite extracts
- LC-MS grade water with 0.1% formic acid (Mobile Phase A)
- LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- Hydrophilic Interaction Liquid Chromatography (HILIC) column
- Triple quadrupole mass spectrometer

### Procedure:

- Sample Reconstitution:
  - Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into an LC-MS/MS system.
  - Separate metabolites using a HILIC column with a gradient of Mobile Phase A and B.
  - Detect and quantify the different isotopologues of glycine, serine, and other downstream metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor-product ion transitions for each metabolite and its labeled forms need to be optimized.

Table 3: Example MRM Transitions for Key Metabolites

Metabolite	Isotopologue	Precursor Ion (m/z)	Product Ion (m/z)
Glycine	Unlabeled	76.0	30.0
M+2 (13C, 15N)	78.0	31.0	
Serine	Unlabeled	106.0	60.0
M+1 (13C)	107.0	61.0	
M+2 (13C, 15N)	108.0	61.0	

Note: These are example transitions and should be optimized for the specific instrument and experimental conditions.

## Data Analysis and Interpretation

- Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.
- Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).

- **Calculate Fractional Enrichment:** Determine the fractional enrichment of each isotopologue as a percentage of the total pool of that metabolite.
- **Metabolic Flux Analysis:** For more advanced analysis, the fractional enrichment data can be used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions.

By following these protocols and data analysis steps, researchers can effectively utilize **Glycine-2-<sup>13</sup>C,<sup>15</sup>N** to gain valuable insights into the dynamics of central carbon metabolism and its role in health and disease.

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## References

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